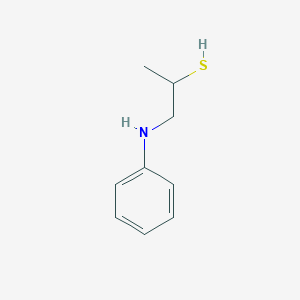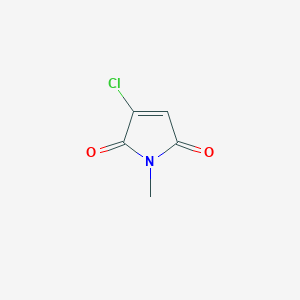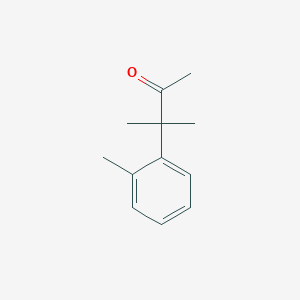![molecular formula C14H12N2O2 B14367427 6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one CAS No. 91477-79-1](/img/structure/B14367427.png)
6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
Vorbereitungsmethoden
The synthesis of 6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one can be achieved through various synthetic routes. One common method involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding the desired naphthyridine compound .
Analyse Chemischer Reaktionen
6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve halogenating agents like phosphorus oxychloride (POCl3). The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development. Additionally, it finds applications in materials science, particularly in the development of light-emitting diodes (LEDs) and dye-sensitized solar cells due to its photochemical properties .
Wirkmechanismus
The mechanism of action of 6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to apoptosis (programmed cell death) of cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one can be compared with other naphthyridine derivatives such as 1,5-naphthyridines and 1,6-naphthyridines. While all these compounds share a common naphthyridine core, their chemical properties and biological activities can differ significantly. For example, 1,5-naphthyridines are known for their reactivity with electrophilic and nucleophilic reagents, while 1,6-naphthyridines are noted for their anticancer and anti-HIV activities
Eigenschaften
CAS-Nummer |
91477-79-1 |
|---|---|
Molekularformel |
C14H12N2O2 |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one |
InChI |
InChI=1S/C14H12N2O2/c1-8-7-11(17)12-9-5-3-4-6-10(9)14(18-2)16-13(12)15-8/h3-7H,1-2H3,(H,15,16,17) |
InChI-Schlüssel |
GITJDBRDVFSWIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=C(N1)N=C(C3=CC=CC=C32)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2-Chlorophenyl)methoxy]butan-2-one](/img/structure/B14367365.png)
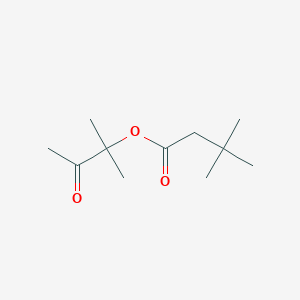


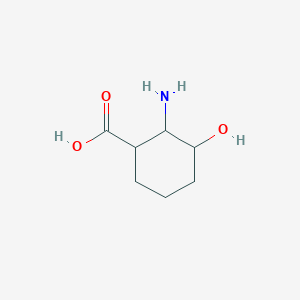
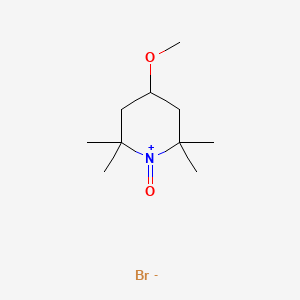
![Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury](/img/structure/B14367401.png)
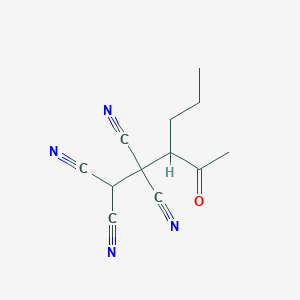
![2-[(2-Bromophenyl)methoxy]-5-chloroaniline](/img/structure/B14367411.png)
